4-Cyano-2,2-dimethylbutanoic Acid: A Strategic Scaffold for Gem-Dimethylated GABA Analogs and Peptidomimetics
4-Cyano-2,2-dimethylbutanoic Acid: A Strategic Scaffold for Gem-Dimethylated GABA Analogs and Peptidomimetics
This guide provides an in-depth technical analysis of 4-Cyano-2,2-dimethylbutanoic acid (CAS 6939-69-1), a critical building block in medicinal chemistry. It focuses on its role as a precursor for conformationally constrained amino acids and its application in exploiting the gem-dimethyl (Thorpe-Ingold) effect for drug stability and potency.
Executive Summary
4-Cyano-2,2-dimethylbutanoic acid (CAS 6939-69-1) is a functionalized aliphatic carboxylic acid characterized by a quaternary carbon at the
In drug development, this molecule is prized for its ability to introduce the gem-dimethyl effect (Thorpe-Ingold effect) into peptide backbones and small molecule drugs. This substitution restricts conformational freedom, forcing molecules into bioactive turn conformations and protecting adjacent bonds from metabolic hydrolysis.
Key Applications:
-
GABA Mimetics: Precursor to
-amino acids used in anticonvulsants and foldamers. -
Riluzole Prodrugs: Used as a linker to improve solubility and bioavailability of ALS treatments.
-
MOF Linkers: Hydrolytic precursor to 3,3-dimethylglutaric acid, a ligand for Metal-Organic Frameworks.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 6939-69-1 |
| IUPAC Name | 4-Cyano-2,2-dimethylbutanoic acid |
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Boiling Point | ~330°C (predicted) |
| pKa | ~4.8 (Carboxylic acid) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Key Functional Groups | Carboxylic acid ( |
The Gem-Dimethyl Effect in Drug Design
The strategic value of CAS 6939-69-1 lies in the two methyl groups at the C2 position. This structural motif induces the Thorpe-Ingold Effect (Gem-Dimethyl Effect).
Mechanism of Action
-
Angle Compression: The bulky methyl groups compress the internal bond angle at the quaternary carbon (
). -
Entropic Advantage: This compression forces the distal ends of the chain (the nitrile and carboxyl groups) closer together, reducing the entropic penalty for cyclization or specific binding conformations.
-
Metabolic Shielding: The quaternary center sterically hinders proteolytic enzymes or esterases from attacking the adjacent carbonyl, significantly increasing the in vivo half-life of drugs containing this moiety.
Figure 1: Mechanistic impact of the gem-dimethyl group on molecular conformation.
Synthetic Pathways[5][9]
The synthesis of 4-cyano-2,2-dimethylbutanoic acid typically relies on the construction of the quaternary center via Michael addition.
Route A: The Michael Addition (Industrial Standard)
This route involves the alkylation of isobutyric acid derivatives with acrylonitrile.
-
Starting Material: Methyl isobutyrate (ester is preferred over the acid to avoid quenching the base).
-
Reagents: Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (KOtBu).
-
Electrophile: Acrylonitrile.
-
Mechanism: Generation of the thermodynamic enolate of methyl isobutyrate followed by 1,4-addition to acrylonitrile.
Reaction Scheme:
Route B: Oxidation of 4-Cyano-2,2-dimethylbutyraldehyde
Historically, isobutyraldehyde was reacted with acrylonitrile using a catalytic base (e.g., Triton B). The resulting aldehyde is then oxidized (Jones oxidation or Pinnick oxidation) to the carboxylic acid. This route is less common now due to the instability of the aldehyde intermediate.
Downstream Applications & Derivatives[5][10][11]
CAS 6939-69-1 is rarely the final API; it is a "pivot" intermediate that branches into three distinct chemical spaces.
Figure 2: Synthetic divergence from the core scaffold.
Synthesis of GABA Analogues
The reduction of the nitrile group yields 4-amino-2,2-dimethylbutanoic acid . This compound mimics GABA but, due to the gem-dimethyl group, cannot freely rotate. This makes it an excellent probe for GABA receptors (
Riluzole Prodrugs
Recent patents utilize this acid to derivatize Riluzole (a treatment for ALS). The acid is coupled to the amine of Riluzole. The gem-dimethyl group protects the amide bond from rapid enzymatic cleavage, allowing for sustained release (prodrug strategy).
Experimental Protocol: Synthesis and Reduction
Disclaimer: These protocols are synthesized from standard methodologies for this class of compounds. All reactions must be performed in a fume hood by trained personnel.
Protocol A: Synthesis of Methyl 4-cyano-2,2-dimethylbutanoate (Precursor)
-
Setup: Flame-dried 500 mL round-bottom flask, Argon atmosphere.
-
Reagents:
-
Diisopropylamine (1.1 eq) in anhydrous THF.
-
n-Butyllithium (1.1 eq, 2.5M in hexanes).
-
Methyl isobutyrate (1.0 eq).
-
Acrylonitrile (1.2 eq).
-
-
Procedure:
-
Cool the amine/THF solution to -78°C. Add n-BuLi dropwise to generate LDA. Stir for 30 min.
-
Add Methyl isobutyrate dropwise. Stir for 45 min to ensure complete enolate formation.
-
Add Acrylonitrile dropwise (exothermic). Maintain temperature below -70°C.
-
Allow the mixture to warm to room temperature over 4 hours.
-
Quench: Add saturated
. Extract with Ethyl Acetate. -
Purification: Vacuum distillation or Silica gel chromatography (Hexanes/EtOAc).
-
Protocol B: Hydrolysis to Free Acid (6939-69-1)
-
Reagents: LiOH (3 eq) in THF:Water (3:1).
-
Procedure: Stir the ester from Protocol A with LiOH at room temperature for 12 hours. Acidify with 1M HCl to pH 2. Extract with DCM.
Protocol C: Reduction to Amino Acid (GABA Analog)
-
Reagents: Raney Nickel (catalytic), Hydrogen gas (50 psi), Methanol/Ammonia.
-
Procedure:
-
Dissolve 4-cyano-2,2-dimethylbutanoic acid in Methanol saturated with Ammonia (to prevent secondary amine formation).
-
Add Raney Nickel (washed).
-
Hydrogenate in a Parr shaker for 24 hours.
-
Filter through Celite. Evaporate solvent to yield the crude amino acid. Crystallize from Ethanol/Ether.
-
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H319: Causes serious eye irritation.
-
Nitrile Hazard: Although not as toxic as simple cyanides, metabolic liberation of cyanide is a theoretical risk; treat with extreme caution.
-
-
Storage: Store in a cool, dry place under inert gas (Argon). The carboxylic acid is stable, but the nitrile can hydrolyze if exposed to moisture and heat over long periods.
References
-
Scheinmann, F., & Stachulski, A. V. (1993). Convenient Synthesis of a Novel
-Aminobutyric Acid Analogue: 4-Amino-2,2-dimethylbutanoic Acid. Journal of Chemical Research. Link -
PubChem. (2025).[1] 4-Cyano-2,2-dimethylbutanoic acid (Compound Summary). National Library of Medicine.[1] Link
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions.
-
Google Patents. (2018). Riluzole Prodrugs and Their Use (US20180036290A1). Link
-
Sigma-Aldrich. (2025). 3,3-Dimethylglutaric Acid Product Sheet. Link
